molecular formula C17H22F2O3 B1326175 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898786-90-8

2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1326175
CAS No.: 898786-90-8
M. Wt: 312.35 g/mol
InChI Key: IPZBNQZUCNDYFW-UHFFFAOYSA-N
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Description

2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic chemical compound known for its unique physical and chemical properties. It is widely used in various scientific experiments, making it an ideal material for applications in drug discovery, materials science, and analytical chemistry.

Scientific Research Applications

2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings.

Preparation Methods

The synthesis of 2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves several steps. The primary synthetic route includes the reaction of 2,5-difluorobenzene with 5,5-dimethyl-1,3-dioxane-2-one under specific conditions to form the desired product. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the compound with high purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound’s high yield and purity.

Chemical Reactions Analysis

2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions typically yield alcohols or alkanes.

    Substitution: Substitution reactions often involve the replacement of fluorine atoms with other functional groups, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol.

Mechanism of Action

The mechanism of action of 2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can be compared with other similar compounds, such as:

    4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: This compound has a similar structure but includes a chlorine atom, which may alter its reactivity and applications.

    2’,3’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: This compound differs in the position of the fluorine atoms, which can affect its chemical properties and reactivity.

    3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: Another similar compound with different fluorine atom positions, leading to variations in its chemical behavior.

The uniqueness of 2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone lies in its specific fluorine atom positions and the presence of the 5,5-dimethyl-1,3-dioxane-2-YL group, which confer distinct physical and chemical properties.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-9-12(18)7-8-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZBNQZUCNDYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645964
Record name 1-(2,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-90-8
Record name 1-(2,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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